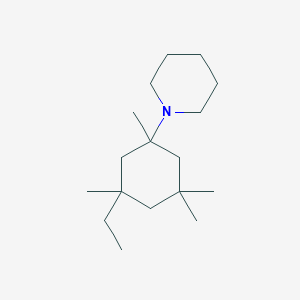![molecular formula C15H13N3O2 B12516510 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine CAS No. 792965-87-8](/img/structure/B12516510.png)
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine is a heterocyclic compound that features both oxazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under oxidative conditions. For instance, the oxidative cyclization of semicarbazones with bromine in acetic acid is a frequently used approach .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction, which is widely applied in industrial settings due to its mild conditions and functional group tolerance, could be employed for the formation of the carbon-carbon bonds in the compound .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings .
Scientific Research Applications
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Medicine: The compound is explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: It can be used in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyridine derivatives, such as:
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine is unique due to its specific substitution pattern and the combination of oxazole and pyridine rings.
Properties
CAS No. |
792965-87-8 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H13N3O2/c1-19-12-4-2-10(3-5-12)13-9-18-15(20-13)11-6-7-17-14(16)8-11/h2-9H,1H3,(H2,16,17) |
InChI Key |
ITYCXFPDQMVLBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B12516431.png)
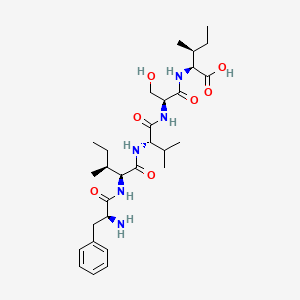
![Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate](/img/structure/B12516441.png)
![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
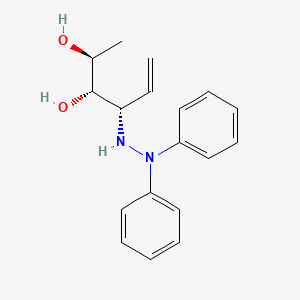
![2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516461.png)
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)

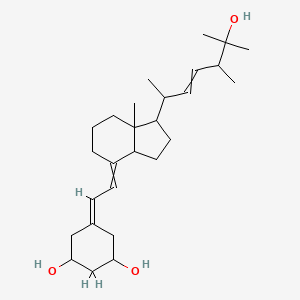
![1-[4-({[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12516490.png)
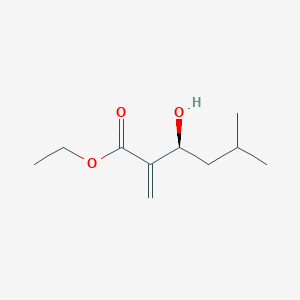
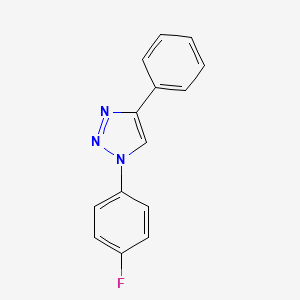
![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)
